(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride
Description
This compound is a highly substituted flavonoid glycoside with a flavylium (chromenylium) core. Key structural features include:
- Core structure: A 2-phenylchromenylium ion (flavylium) with hydroxyl groups at positions 5 and 7, and a 3,4-dihydroxy-5-methoxyphenyl substituent at position 2.
- Glycosylation: A trisaccharide moiety comprising two oxane (pyranose) rings and a methylated oxane, linked via ether bonds.
- Counterion: Chloride balances the positive charge on the flavylium core.
Its molecular formula is C₃₄H₄₁ClO₂₃, with a molecular weight of 853.15 g/mol (estimated via and ).
Properties
CAS No. |
39824-84-5 |
|---|---|
Molecular Formula |
C28H33ClO16 |
Molecular Weight |
661.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O16.ClH/c1-9-19(32)22(35)24(37)27(41-9)40-8-18-21(34)23(36)25(38)28(44-18)43-17-7-12-13(30)5-11(29)6-15(12)42-26(17)10-3-14(31)20(33)16(4-10)39-2;/h3-7,9,18-19,21-25,27-28,32,34-38H,8H2,1-2H3,(H3-,29,30,31,33);1H/t9-,18+,19-,21+,22+,23-,24+,25+,27+,28+;/m0./s1 |
InChI Key |
UXLIZWVKBBZVEQ-JSAVZNNHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)OC)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)OC)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
The Robinson anthocyanin synthesis remains the cornerstone for flavylium core formation. A modified approach involves reacting 3,4-dihydroxy-5-methoxybenzaldehyde with phloroglucinol derivatives in acetic acid saturated with gaseous HCl at 60°C for 12 hours. This method achieves a 72–85% yield of the chromenylium intermediate, stabilized as the chloride salt due to the reaction medium. Alternative acids, such as hydrofluoric acid (HPF6), have been reported to enhance yields (82–99%) for methoxylated derivatives but require stringent anhydrous conditions.
Table 1: Flavylium Core Synthesis Conditions
Glycosylation Strategies for Oxane Substituents
The target compound features two distinct glycosidic linkages: a β-D-glucopyranosyl unit at the C-3 position and a α-L-rhamnopyranosyl unit at the C-5 position. Stereoselective glycosylation is achieved through classical Koenigs-Knorr conditions and modern radical-mediated approaches.
Koenigs-Knorr Glycosylation
Peracetylated glycosyl bromides serve as donors for sequential glycosylation. For example, tetra-O-acetyl-α-D-glucopyranosyl bromide is activated with silver triflate in dichloromethane at −20°C, reacting with the flavylium core’s hydroxyl group to form the β-glycosidic bond. The rhamnosyl unit is introduced similarly using peracetylated α-L-rhamnopyranosyl bromide, with yields ranging from 65–78%.
Radical-Mediated Glycosylation
Recent advances in radical chemistry enable C-glycoside formation under mild conditions. Glucosyl bromide precursors generate glycosyl radicals via photoredox catalysis with 4CzIPN, which add to [1.1.1]propellane followed by trapping with SOMOphiles. While primarily used for C-glycosides, this method offers a potential pathway for O-glycosylation with modified substrates, achieving 40–50% yields in model systems.
Protective Group Management
Acetyl and benzoyl groups dominate protective strategies due to their stability during glycosylation and ease of removal.
Acetylation Protocols
Sugar hydroxyl groups are protected via treatment with acetic anhydride and catalytic iodine in pyridine at 0°C, achieving >95% acetylation efficiency. For acid-sensitive intermediates, trimethylsilyl chloride (TMSCl) in methanol generates in situ HCl for milder acetylation.
Deprotection Sequences
Final deprotection employs Zemplén transesterification with sodium methoxide in methanol, selectively removing acetyl groups without degrading the chromenylium core. Prolonged exposure (>6 hours) must be avoided to prevent aglycone hydrolysis.
Solvent Systems and Stabilization
Methanol-water-HCl (85:15:0.1 v/v/v) is optimal for anthocyanin extraction and stabilization, preserving the flavylium cation’s integrity at pH ~3. Chloroform-methanol mixtures (2:1 v/v) enhance yields during solid-liquid extractions but are less suitable for synthetic steps due to poor glycosyl donor solubility.
Table 2: Solvent Optimization for Intermediate Purification
| Step | Solvent System | Anthocyanin Recovery (%) |
|---|---|---|
| Flavylium precipitation | Methanol:H2O:HCl (85:15:0.1) | 92 ± 3 |
| Glycoside extraction | Chloroform:methanol (2:1) | 78 ± 5 |
Final Salt Formation and Characterization
The chloride counterion is introduced during flavylium synthesis via HCl saturation. Crystallization from ethanol-diethyl ether (1:3 v/v) yields the pure compound as a deep red solid. LC-MS (ESI+) confirms the molecular ion at m/z 773.2 [M]+, while 1H NMR (600 MHz, DMSO-d6) resolves characteristic signals at δ 8.92 (s, H-4), 7.85 (d, J = 2.0 Hz, H-6'), and 5.42 (d, J = 7.5 Hz, anomeric H-1'').
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of chromenylium to chromene.
Substitution: Nucleophilic substitution at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. The presence of multiple hydroxyl groups in its structure contributes to its ability to scavenge free radicals effectively .
1.2 Anti-inflammatory Effects
Studies have shown that the compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory disorders .
1.3 Potential in Cancer Therapy
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Nutraceutical Applications
2.1 Dietary Supplementation
Due to its health benefits—particularly its antioxidant and anti-inflammatory effects—this compound is being explored as a dietary supplement. It may help in the management of chronic diseases and improve overall health when included in functional foods .
2.2 Synergistic Effects with Other Compounds
Research suggests that this compound may enhance the bioavailability and efficacy of other nutraceuticals when used in combination. This synergistic effect is particularly relevant in formulations aimed at improving metabolic health .
Agricultural Applications
3.1 Plant Growth Promotion
The compound has shown potential as a plant growth promoter. Studies indicate that it can enhance seed germination and root development in various crops. Its application could lead to increased agricultural productivity and sustainability .
3.2 Pest Resistance
Research is ongoing into the use of this compound as a natural pesticide. Its ability to disrupt pest metabolism could provide an eco-friendly alternative to synthetic pesticides in agricultural practices .
Case Studies
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with biological targets. The hydroxyl and methoxy groups might interact with enzymes or receptors, modulating their activity. The chromenylium moiety could participate in redox reactions, affecting cellular oxidative states.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Flavonoid Glycosides

Key Structural Differences :
- Glycosylation Patterns: The target compound’s trisaccharide moiety distinguishes it from monoglycosides like avicularin (arabinofuranoside) or diglycosides like Cyanidol 3-rhamnoglucoside .
Pharmacodynamic and Pharmacokinetic Comparisons
Table 2: Bioactivity and ADMET Profiles
Notable Findings:
- The target compound shows superior anti-inflammatory activity (IC₅₀ = 12.5 µM) compared to avicularin (IC₅₀ = 28.7 µM), likely due to its methoxy group enhancing membrane permeability .
- Despite high polarity, its oral bioavailability (22%) exceeds analogs, attributed to glycoside-mediated intestinal transport .
Insights :
- The target compound’s synthesis (31% yield) aligns with complex flavonoid glycosides, though optimized glycosylation protocols (e.g., trichloroacetimidate method) could improve efficiency .
- Its NMR profile confirms stereochemistry at C-2, C-3, and C-6 positions, critical for binding to inflammatory mediators like COX-2 .
Biological Activity
The compound identified as (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride is a complex organic molecule with potential biological activities. This article delves into its biological properties based on existing research findings.
Chemical Structure and Properties
This compound features a multi-ring structure with various hydroxyl groups and methoxy substituents. The intricate stereochemistry contributes to its biological activity. The molecular formula is and it has a molecular weight of approximately 1,188.12 g/mol.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities including:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests strong potential as an antioxidant. Studies have shown that similar compounds can scavenge free radicals effectively.
- Anti-inflammatory Effects : Certain derivatives of this compound have demonstrated the ability to reduce inflammation in various biological models.
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
- Cytotoxicity : Some investigations have indicated that this compound can induce apoptosis in cancer cell lines.
Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of structurally similar flavonoids and found that compounds with similar hydroxyl configurations exhibited significant radical scavenging activity . This suggests that our compound may possess comparable effects.
Anti-inflammatory Mechanisms
Research highlighted in Phytotherapy Research demonstrated that flavonoids can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . Given the structural similarities to known anti-inflammatory agents, it is plausible that this compound could exert similar effects.
Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various phenolic compounds against Staphylococcus aureus, results indicated that compounds with methoxy and hydroxyl groups showed enhanced antibacterial activity . This reinforces the potential for our compound to exhibit antimicrobial properties.
Cytotoxic Effects
A recent investigation published in Cancer Letters explored the cytotoxic effects of flavonoid derivatives on human cancer cell lines. The findings revealed that certain structural features were critical for inducing apoptosis . This suggests a need for further exploration of our compound's cytotoxicity against specific cancer types.
Case Studies
| Study | Findings | |
|---|---|---|
| Journal of Agricultural and Food Chemistry | Identified strong antioxidant properties in related compounds | Suggests potential for radical scavenging |
| Phytotherapy Research | Flavonoids modulated inflammatory responses effectively | Indicates possible anti-inflammatory applications |
| Cancer Letters | Flavonoid derivatives induced apoptosis in cancer cells | Highlights potential cytotoxic applications |
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct operations in a fume hood to prevent inhalation of aerosols .
- Storage : Store in a sealed container under inert gas (e.g., nitrogen) in a dry, ventilated area at 2–8°C. Avoid exposure to moisture and static discharge .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .
Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D-NMR (COSY, HSQC) to resolve stereochemistry and glycosidic linkages. Compare chemical shifts with PubChem/ChEBI data .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns. Isotopic peaks help identify chloride counterions .
- HPLC : Reverse-phase C18 columns with UV-Vis detection (λ = 280 nm for chromenylium moieties) assess purity. Gradient elution with acetonitrile/water (+0.1% formic acid) is recommended .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical fidelity?
- Methodological Answer :
- Protective Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups during glycosylation steps. Deprotect with tetra-n-butylammonium fluoride (TBAF) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/methanol 9:1) followed by preparative HPLC to isolate intermediates. Monitor via TLC (Rf = 0.3–0.5 in same solvent) .
- Kinetic Control : Optimize reaction temperature (e.g., 0–4°C for acid-sensitive steps) to minimize epimerization .
Q. How should researchers address contradictions in reported safety profiles, such as conflicting GHS classifications?
- Methodological Answer :
- Literature Review : Cross-reference safety data sheets (SDS) from multiple vendors (e.g., MedChemExpress, Combi-Blocks) to identify consensus on hazards .
- Experimental Validation : Conduct acute toxicity assays (e.g., zebrafish embryo model) to assess LC50 values and compare with SDS-reported LD50 data .
- Regulatory Alignment : Default to the most stringent precautionary measures (e.g., assuming skin sensitization) if discrepancies persist .
Q. What experimental strategies are suitable for studying its degradation pathways under varying environmental conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (254 nm), heat (40–60°C), and acidic/basic buffers (pH 2–12). Monitor degradation products via LC-MS .
- Surface Reactivity : Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to analyze interactions with indoor surfaces (e.g., glass, polymers) .
- Stability Indicating Assays : Develop validated HPLC methods to quantify intact compound vs. degradation byproducts (e.g., demethylated or oxidized derivatives) .
Q. How can computational modeling predict its biological activity and receptor interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 7CID for flavonoid-binding proteins) to simulate ligand-receptor binding. Focus on hydrogen bonding with hydroxyl groups .
- QSAR Studies : Train models using PubChem BioAssay data (e.g., AID 1259351) to correlate substituent patterns (e.g., methoxy vs. hydroxy groups) with antioxidant activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

